(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
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Overview
Description
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran, also known as β-selinene, is a naturally occurring sesquiterpene found in the essential oils of various plants. This compound is characterized by its complex structure, which includes a bicyclic framework with multiple chiral centers. It is known for its distinctive odor, reminiscent of lemongrass and cedarwood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acid-catalyzed cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes .
Industrial Production Methods
Industrial production of β-selinene often relies on the extraction from natural sources, such as essential oils of plants like celery and parsley. The extraction process involves steam distillation followed by purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert β-selinene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the fragrance industry due to its pleasant odor
Mechanism of Action
The mechanism of action of β-selinene involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
β-Eudesmene: Another sesquiterpene with a similar structure but different functional groups.
α-Selinene: An isomer of β-selinene with slight variations in the arrangement of atoms.
Germacrene D: A sesquiterpene with a similar bicyclic structure but different substituents
Uniqueness
β-Selinene is unique due to its specific chiral centers and the presence of a methylene group, which imparts distinct chemical and biological properties. Its unique odor and potential therapeutic applications make it a valuable compound in various fields.
Properties
CAS No. |
94265-96-0 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aR,7S,8aR)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |
InChI |
InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11-,12-/m0/s1 |
InChI Key |
HIHXXYCXFIAFGQ-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2COC(C[C@@H]2C=C1C)(C)C |
Canonical SMILES |
CC1CC2COC(CC2C=C1C)(C)C |
Origin of Product |
United States |
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